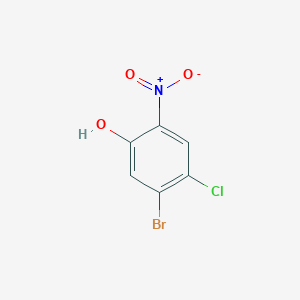
5-Bromo-4-cloro-2-nitrofenol
Descripción general
Descripción
5-Bromo-4-chloro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has a molecular formula of C6H3BrClNO3 .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-nitrophenol can be achieved through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . A practical process for the synthesis of this compound has been demonstrated to be scalable with a great yield .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-nitrophenol can be represented as C1=C(C(=CC(=C1Cl)Br)O)N+[O-] .Chemical Reactions Analysis
Aromatic polynitro compounds like 5-Bromo-4-chloro-2-nitrophenol have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those that are substituted with alkyl groups .Physical and Chemical Properties Analysis
5-Bromo-4-chloro-2-nitrophenol has a molecular weight of 252.45 . It has a melting point of 70°C and a predicted boiling point of 293.7±35.0°C . The compound is solid at room temperature and should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación
Biotecnología Ambiental
Vías de Biodegradación: 5-Bromo-4-cloro-2-nitrofenol puede utilizarse como un compuesto modelo en la investigación de biotecnología ambiental para estudiar las vías de degradación de los nitrofenoles clorados, que son contaminantes comunes . La comprensión de estas vías es crucial para desarrollar estrategias de biorremediación para tratar entornos contaminados.
Investigación Bioquímica
Estudios de Reacciones Enzimáticas: En bioquímica, este compuesto puede servir como sustrato para estudiar la especificidad y la cinética de las enzimas que catalizan reacciones que involucran compuestos fenólicos halogenados . Esta investigación puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores o activadores enzimáticos.
Desarrollo Farmacéutico
Síntesis de Intermediarios Farmacéuticos: This compound se utiliza potencialmente en la síntesis de varios productos farmacéuticos. Sus grupos halogenados y nitro lo convierten en un intermedio versátil para construir moléculas más complejas que podrían tener propiedades medicinales .
Química Analítica
Análisis Cromatográfico: Debido a su estructura química distintiva, este compuesto puede utilizarse como un estándar en métodos cromatográficos para ayudar a identificar y cuantificar compuestos similares en mezclas . También se puede utilizar para calibrar instrumentos analíticos para una detección más precisa de fenoles halogenados.
Aplicaciones Industriales
Fabricación Química: En entornos industriales, this compound puede utilizarse en la síntesis de tintes, pigmentos y otros productos químicos donde se requieren estructuras fenólicas bromadas y cloradas específicas .
Mecanismo De Acción
Target of Action
It is known that nitrophenols, in general, can interact with various enzymes and proteins within a cell, potentially disrupting normal cellular functions .
Mode of Action
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces one of the substituents in the aromatic ring of the nitrophenol . This could potentially alter the function of the target molecule, leading to changes in cellular processes .
Biochemical Pathways
5-Bromo-4-chloro-2-nitrophenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 25245 . These properties could influence its absorption and distribution within the body.
Result of Action
Nitrophenols are known to be toxic and can cause cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-nitrophenol . For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .
Safety and Hazards
The safety data sheet for 5-Bromo-4-chloro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The compound is considered dangerous with hazard statements H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
5-Bromo-4-chloro-2-nitrophenol is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . As diabetes is a serious, chronic disease that is steadily increasing over the past few decades, the development of new antidiabetic drugs with novel targets and mechanisms is necessary . Therefore, the study and application of 5-Bromo-4-chloro-2-nitrophenol in the synthesis of these inhibitors present promising future directions .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monooxygenases and dioxygenases. These enzymes facilitate the conversion of 5-Bromo-4-chloro-2-nitrophenol into other compounds through oxidative reactions. For instance, monooxygenases catalyze the conversion of 5-Bromo-4-chloro-2-nitrophenol to intermediates like benzoquinone derivatives, which are further processed by dioxygenases .
Cellular Effects
The effects of 5-Bromo-4-chloro-2-nitrophenol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes. Additionally, 5-Bromo-4-chloro-2-nitrophenol can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-2-nitrophenol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-2-nitrophenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-chloro-2-nitrophenol can degrade into less active or inactive forms over time, which can reduce its impact on cellular processes. Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-2-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. It is crucial to determine the safe dosage range to avoid toxic or adverse effects in animal studies .
Metabolic Pathways
5-Bromo-4-chloro-2-nitrophenol is involved in various metabolic pathways, including those mediated by monooxygenases and dioxygenases. These enzymes facilitate the breakdown of the compound into intermediate metabolites, which are further processed by other metabolic enzymes. The involvement of 5-Bromo-4-chloro-2-nitrophenol in these pathways can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-2-nitrophenol is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 5-Bromo-4-chloro-2-nitrophenol can influence its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-2-nitrophenol is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 5-Bromo-4-chloro-2-nitrophenol within cells can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biological effects .
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBQIWUGVFBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743099 | |
| Record name | 5-Bromo-4-chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855400-82-7 | |
| Record name | 5-Bromo-4-chloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


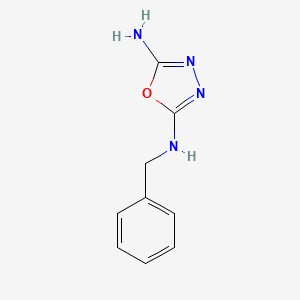





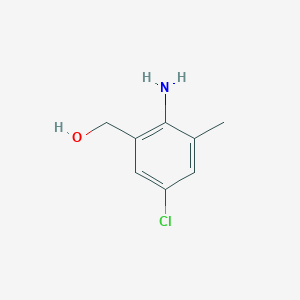
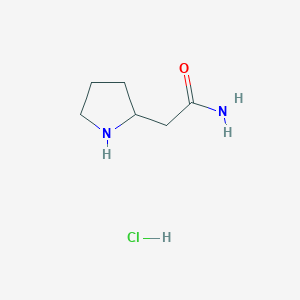
![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)
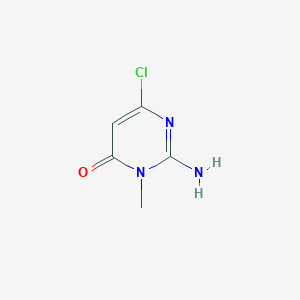
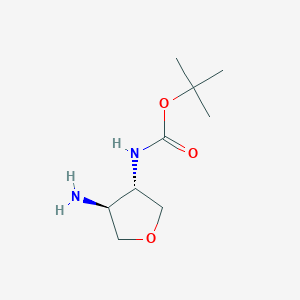
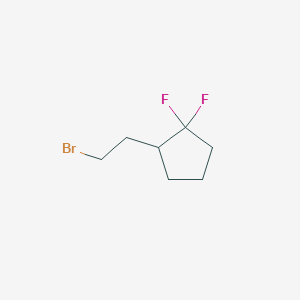
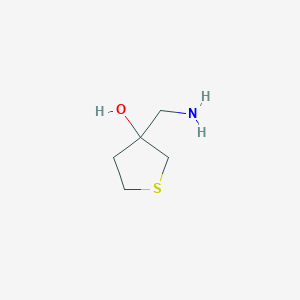
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
